![molecular formula C19H16N2O3 B5854560 N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)
N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide
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Description
Synthesis Analysis
The synthesis of similar compounds involves multi-component reactions or condensation reactions. For instance, a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate undergoes a smooth addition reaction to produce highly functionalized bifurans and thiophen-2-ylfurans, indicating a method that might be adapted for the synthesis of N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide (Sayahi et al., 2015).
Molecular Structure Analysis
Studies on similar compounds have shown that molecular structure can be elucidated using techniques like X-ray crystallography, which reveals details about bond lengths, angles, and overall geometry. For example, crystal structure analysis of similar hydrazides provides insights into molecular orientation and intermolecular interactions, such as hydrogen bonding and weak C—H⋯O interactions (Shang Shan et al., 2011).
Chemical Reactions and Properties
N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide and its analogs participate in various chemical reactions. For instance, cycloaddition reactions of nitrilimines derived from N-phenyl-2-furohydrazonyl chloride to different dipolarophiles allow the synthesis of diversified 3-(2-furyl)-2-pyrazoline derivatives, showcasing the compound's reactivity and potential for generating a range of chemical structures (Shawali et al., 1990).
Mechanism of Action
Target of Action
A related compound, (+)-2-(4-biphenyl)propionic acid, has been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on its structural similarity to (+)-2-(4-biphenyl)propionic acid, it may also interact with prostaglandin g/h synthase 1 . The interaction could potentially inhibit the enzyme’s activity, thereby reducing the production of prostaglandins.
Biochemical Pathways
If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may affect thearachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it could potentially reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.
Result of Action
If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may result in a decrease in prostaglandin production, potentially leading to reduced inflammation and pain .
Safety and Hazards
properties
IUPAC Name |
N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(20-21-19(23)17-7-4-12-24-17)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWVHWRDPVBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide |
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